molecular formula C9H10OS2 B14708707 2,4-Bis(methylthio)benzaldehyde CAS No. 15345-32-1

2,4-Bis(methylthio)benzaldehyde

Cat. No.: B14708707
CAS No.: 15345-32-1
M. Wt: 198.3 g/mol
InChI Key: QSJSJDLNFYZZCY-UHFFFAOYSA-N
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Description

2,4-Bis(methylthio)benzaldehyde is an organic compound with the molecular formula C9H10OS2. It is a derivative of benzaldehyde, where two methylthio groups are attached to the benzene ring at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Bis(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thioanisole with an appropriate catalyst. For instance, a method using an SZTA catalyst (prepared by mixing TiCl4 and ZrOCl2-8H2O) involves heating the mixture to 70-90°C under a CO atmosphere at a pressure of 0.5-5 MPa for 3-8 hours . Another method involves the reaction of 4-bromo-2-chloro-6-methylbenzenamine with thioanisole .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions is optimized to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and processes is also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,4-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Properties

CAS No.

15345-32-1

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2,4-bis(methylsulfanyl)benzaldehyde

InChI

InChI=1S/C9H10OS2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3

InChI Key

QSJSJDLNFYZZCY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)SC

Origin of Product

United States

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